N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a sulfonamide group linked to a phenyl ring and an iodobenzamide moiety, creating a versatile molecule with diverse uses.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN2O3S/c1-17(2,3)20-24(22,23)13-10-8-12(9-11-13)19-16(21)14-6-4-5-7-15(14)18/h4-11,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHAGLHJBYAVSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tert-butylsulfamoyl group: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.
Coupling with phenyl ring: The tert-butylsulfamoyl group is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the iodobenzamide moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The iodobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts and organoboron reagents are typically used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted benzamides.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry.
Biology: The compound is explored for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antibiotic.
Industry: The compound is used in the synthesis of specialty polymers and resins.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide involves its interaction with biological targets. The sulfonamide group is known to inhibit bacterial enzymes, leading to antimicrobial effects. The iodobenzamide moiety may also interact with specific molecular targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: This compound features a similar tert-butylsulfamoyl group but lacks the iodobenzamide moiety.
N-[4-(tert-butylsulfamoyl)phenyl]cyclopropanecarboxamide: This compound has a cyclopropanecarboxamide group instead of the iodobenzamide moiety.
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]-2-iodobenzamide is unique due to the presence of both the sulfonamide and iodobenzamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
